1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea
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Overview
Description
1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, making it a significant molecule in various scientific research fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: A precursor in the synthesis of 1-Phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea.
1-Phenyl-3-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea: A similar compound with a methyl group instead of a phenyl group on the thiazole ring.
N-(4-phenyl-1,3-thiazol-2-yl)ethanesulfonamide: Another thiazole derivative with different substituents.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The presence of both phenyl and thiazole groups enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea |
InChI |
InChI=1S/C18H17N3OS/c22-18(20-15-9-5-2-6-10-15)19-12-11-17-21-16(13-23-17)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,20,22) |
InChI Key |
LRGGIPVCDZYKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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